2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide
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Overview
Description
2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperazinyl acetamide linkage, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route includes the following steps:
Formation of the Dioxopyrrolidinyl Intermediate: The dioxopyrrolidinyl moiety can be synthesized through the reaction of a suitable amine with a diketone, such as succinic anhydride, under controlled conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the dioxopyrrolidinyl intermediate.
Formation of the Piperazinyl Acetamide Linkage: The final step involves the coupling of the fluorophenyl-dioxopyrrolidinyl intermediate with piperazine and acetic anhydride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Preferred solvents for these reactions include hexane, toluene, methyl ethyl ketone, dimethoxyethane, tetrahydrofuran, dimethylformamide, or tert-butanol .
Chemical Reactions Analysis
Types of Reactions
2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential anticonvulsant and antinociceptive activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with neuronal voltage-sensitive sodium channels and L-type calcium channels.
Pathways Involved: These interactions can modulate the activity of these ion channels, leading to potential anticonvulsant and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
- 3-(3-Chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione
Uniqueness
2-[4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide is unique due to its specific combination of a fluorophenyl group, a dioxopyrrolidinyl moiety, and a piperazinyl acetamide linkage. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
4852-37-3 |
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Molecular Formula |
C16H19FN4O3 |
Molecular Weight |
334.35 g/mol |
IUPAC Name |
2-[4-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C16H19FN4O3/c17-11-1-3-12(4-2-11)21-15(23)9-13(16(21)24)20-7-5-19(6-8-20)10-14(18)22/h1-4,13H,5-10H2,(H2,18,22) |
InChI Key |
XDAVAZLATCHVRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)N)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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